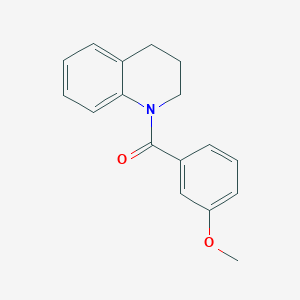
1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methanone group attached to a 3,4-dihydro-1(2H)-quinolinyl moiety and a 3-methoxyphenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) typically involves the condensation of 3,4-dihydroquinoline with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce methanol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methanone and methoxyphenyl groups.
Isoquinoline: A structural isomer of quinoline with different biological activities.
3-Methoxybenzaldehyde: A compound with a similar methoxyphenyl group but lacking the quinoline moiety.
Uniqueness
Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) is unique due to the combination of the quinoline and methoxyphenyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H17NO2/c1-20-15-9-4-7-14(12-15)17(19)18-11-5-8-13-6-2-3-10-16(13)18/h2-4,6-7,9-10,12H,5,8,11H2,1H3 |
InChI Key |
QWAFFOCOBWNZAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


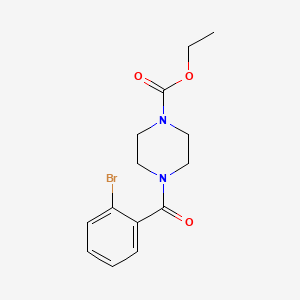
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11025965.png)
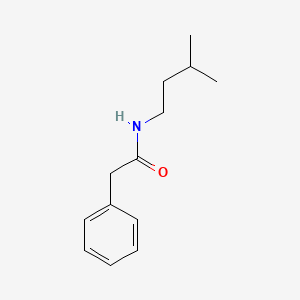
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11025974.png)
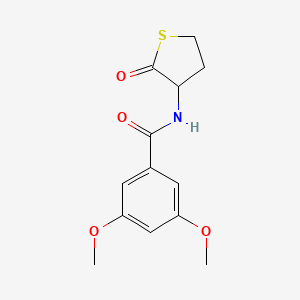
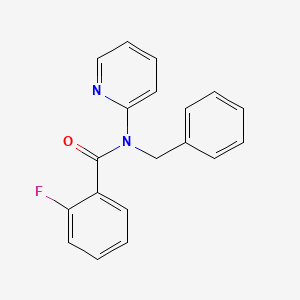
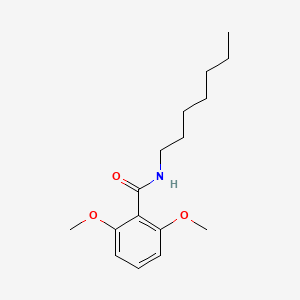
![Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11025998.png)
![N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide](/img/structure/B11026014.png)

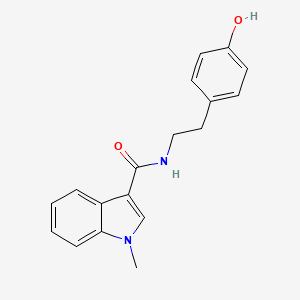
![N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B11026040.png)
![N,N'-bis[3-(acetylamino)phenyl]isophthalamide](/img/structure/B11026050.png)
![N-{4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11026056.png)
